

Mass spectrometry of (5-amino-1H-1,2,4-triazol-3-yl)methanol

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Compound of Interest

Compound Name: (5-amino-1H-1,2,4-triazol-3-yl)methanol

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An In-depth Technical Guide to the Mass Spectrometry of **(5-amino-1H-1,2,4-triazol-3-yl)methanol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-amino-1H-1,2,4-triazol-3-yl)methanol is a heterocyclic compound featuring a 1,2,4-triazole core. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide range of biologically active molecules.^[1] Understanding the mass spectrometric behavior of this compound is crucial for its identification, characterization, and quantification in various matrices. This guide provides a comprehensive overview of the mass spectrometry of **(5-amino-1H-1,2,4-triazol-3-yl)methanol**, including hypothesized fragmentation pathways, experimental protocols, and data presentation.

Compound Profile

A clear understanding of the analyte's properties is fundamental to any mass spectrometric analysis.

Property	Value	Source
IUPAC Name	(5-amino-1H-1,2,4-triazol-3-yl)methanol	[2]
CAS Number	27277-03-8	[2]
Molecular Formula	C ₃ H ₆ N ₄ O	[2][3]
Molecular Weight	114.11 g/mol	[2][3]

Hypothesized Mass Spectrometric Fragmentation

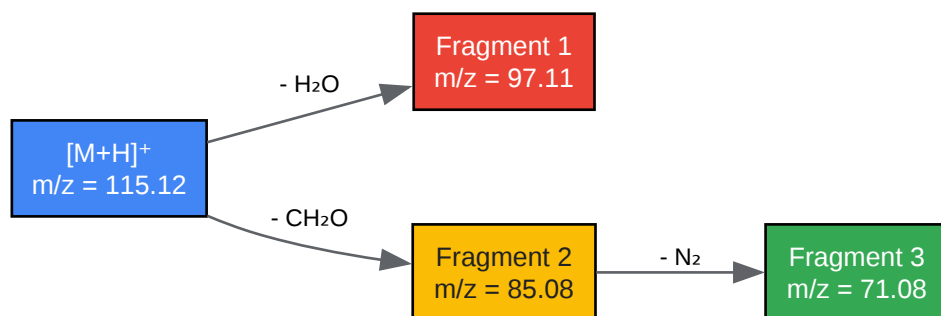
While specific experimental mass spectra for **(5-amino-1H-1,2,4-triazol-3-yl)methanol** are not readily available in the reviewed literature, its fragmentation pattern can be predicted based on the known behavior of the 1,2,4-triazole ring and its derivatives under common ionization techniques like Electrospray Ionization (ESI) and Electron Ionization (EI).^{[1][4]}

Electrospray Ionization (ESI-MS)

In positive-ion ESI, the molecule is expected to readily protonate to form the pseudomolecular ion $[M+H]^+$ at m/z 115.12. Subsequent fragmentation (MS/MS) would likely proceed through the following pathways:

- **Loss of Water (H₂O):** The methanol group can easily eliminate a molecule of water, resulting in a fragment at m/z 97.11.
- **Loss of Formaldehyde (CH₂O):** Cleavage of the C-C bond between the triazole ring and the methanol group can lead to the loss of formaldehyde, yielding a fragment at m/z 85.08, corresponding to 3-amino-1H-1,2,4-triazole.^[5]
- **Ring Cleavage:** The 1,2,4-triazole ring itself can undergo cleavage. A common fragmentation pathway for substituted 1,2,4-triazoles involves the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).^[1]

Hypothesized Fragmentation Pathway Diagram



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Caption: Hypothesized ESI-MS/MS fragmentation of **(5-amino-1H-1,2,4-triazol-3-yl)methanol**.

Summary of Hypothesized Fragment Ions

The following table summarizes the predicted major ions in a positive-ion ESI-MS/MS experiment.

Ion Description	Proposed Structure / Formula	m/z (monoisotopic)
Pseudomolecular Ion [M+H] ⁺	C ₃ H ₇ N ₄ O ⁺	115.12
Fragment 1	C ₃ H ₅ N ₄ ⁺ (Loss of H ₂ O)	97.11
Fragment 2	C ₂ H ₅ N ₄ ⁺ (Loss of CH ₂ O)	85.08
Fragment 3	C ₂ H ₅ N ₂ ⁺ (Loss of CH ₂ O and N ₂)	71.08

Experimental Protocols

A robust and reproducible analytical method is essential for accurate quantification. The following section details a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol that can be adapted for the analysis of **(5-amino-1H-1,2,4-triazol-3-yl)methanol**. This protocol is based on established methods for similar polar heterocyclic compounds.^{[1][6][7]}

Sample Preparation (from Plasma)

- **Protein Precipitation:** To 100 μL of plasma, add 300 μL of ice-cold acetonitrile containing a suitable internal standard.
- **Vortexing:** Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- **Centrifugation:** Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
- **Supernatant Transfer:** Carefully transfer the supernatant to a new microcentrifuge tube.
- **Evaporation:** Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- **Reconstitution:** Reconstitute the dried extract in 100 μL of the initial mobile phase.
- **Injection:** Inject a 5-10 μL aliquot into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

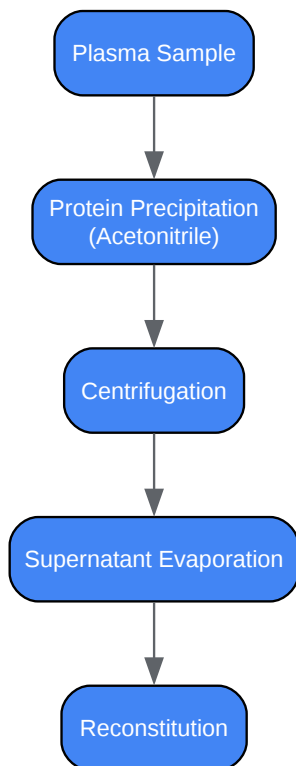
Parameter	Recommended Setting
Column	Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 μm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate
Flow Rate	0.4 mL/min
Column Temperature	40°C

Mass Spectrometry (MS) Conditions

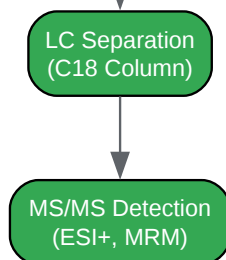
Parameter	Recommended Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3500 V
Source Temperature	150°C
Desolvation Gas	Nitrogen
Desolvation Temp.	400°C
Collision Gas	Argon

Experimental Workflow Diagram

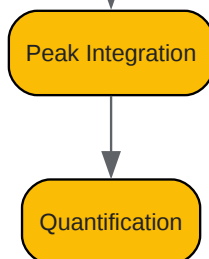
Sample Preparation



Analysis



Data Processing

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Caption: General workflow for the LC-MS/MS analysis of biological samples.

Quantitative Analysis

For quantitative studies, Multiple Reaction Monitoring (MRM) is the preferred method due to its high selectivity and sensitivity. The transitions from the precursor ion to product ions are monitored. Based on the hypothesized fragmentation, the following MRM transitions would be suitable for quantification and confirmation.

Illustrative MRM Transitions and Parameters

The following table provides an example of MRM parameters. These would need to be optimized empirically.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)	Purpose
(5-amino-1H-1,2,4-triazol-3-yl)methanol	115.12	97.11	100	15	Quantifier
(5-amino-1H-1,2,4-triazol-3-yl)methanol	115.12	85.08	100	20	Qualifier
Internal Standard (e.g., $^{13}\text{C}_3, ^{15}\text{N}_4$ -labeled analyte)	122.12	102.11	100	15	-

Conclusion

The mass spectrometric analysis of **(5-amino-1H-1,2,4-triazol-3-yl)methanol** can be effectively performed using LC-MS/MS with electrospray ionization. While direct experimental data is limited in the current literature, a robust analytical approach can be developed based on the well-understood fragmentation patterns of the 1,2,4-triazole class of compounds.[\[1\]](#)[\[4\]](#)[\[6\]](#) The protocols and hypothesized fragmentation pathways outlined in this guide provide a solid foundation for researchers to identify, characterize, and quantify this molecule, aiding in drug

discovery and development efforts. Empirical optimization of the described methods is a critical next step for any specific application.

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